2-(5-Aminonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(5-Aminonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is an organic compound that features a naphthalene ring substituted with an amino group and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Aminonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process. One common method involves the reaction of 5-amino-1-naphthalenecarboxylic acid with phthalic anhydride under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as acetic acid or toluene, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Aminonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(5-Aminonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Aminonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Aminonaphthalen-1-yl)acetic acid
- N-(5-Aminonaphthalen-1-yl)-2-phenylcyclopropane-1-carboxamide
- tert-Butyl N-(5-Aminonaphthalen-1-yl)carbamate
Uniqueness
2-(5-Aminonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole-dione structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and contributes to its potential as a versatile compound in various research fields.
Properties
CAS No. |
129684-52-2 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(5-aminonaphthalen-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O2/c19-15-9-3-8-12-11(15)7-4-10-16(12)20-17(21)13-5-1-2-6-14(13)18(20)22/h1-10H,19H2 |
InChI Key |
BBLZYIMMBAPPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3C=CC=C4N |
Origin of Product |
United States |
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